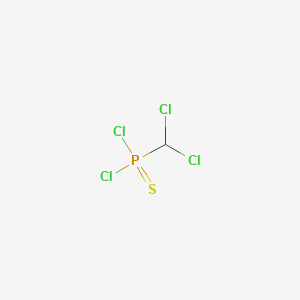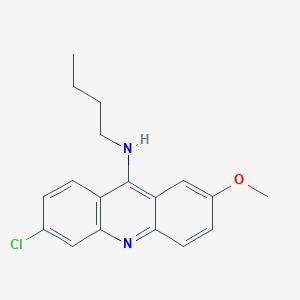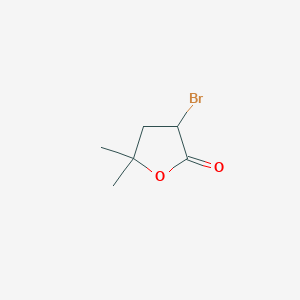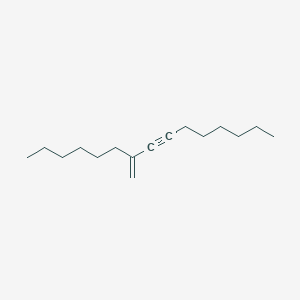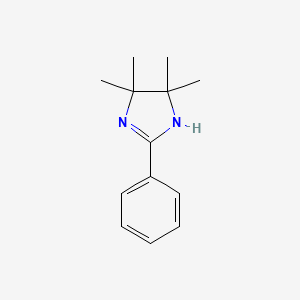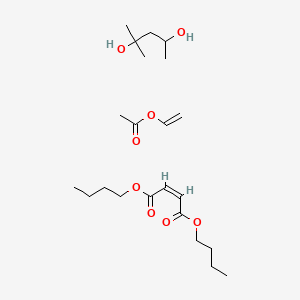![molecular formula C17H15ClN2O B14473789 4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline CAS No. 69642-56-4](/img/structure/B14473789.png)
4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline is a complex organic compound that features a benzoxazole ring fused with a chloro-substituted benzene ring and an ethenyl linkage to a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole core.
Ethenyl Linkage Formation: The chlorinated benzoxazole is then reacted with an appropriate vinyl compound under basic conditions to form the ethenyl linkage.
Attachment of Dimethylaniline: Finally, the ethenyl-substituted benzoxazole is coupled with N,N-dimethylaniline using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of optical brighteners and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinylmethanamine
- 4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine
- (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
Uniqueness
4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the combination of a benzoxazole ring with a chloro substituent and an ethenyl linkage to a dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
69642-56-4 |
|---|---|
Molekularformel |
C17H15ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
4-[2-(5-chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H15ClN2O/c1-20(2)14-7-3-12(4-8-14)5-10-17-19-15-11-13(18)6-9-16(15)21-17/h3-11H,1-2H3 |
InChI-Schlüssel |
SYBDESKSEHQUPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


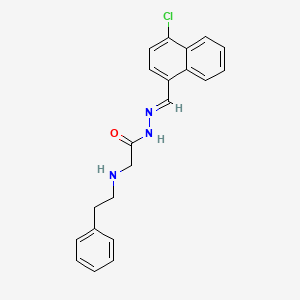
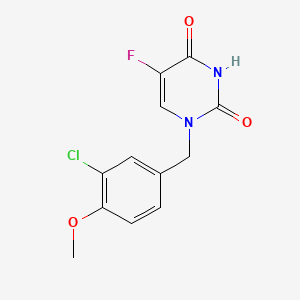
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
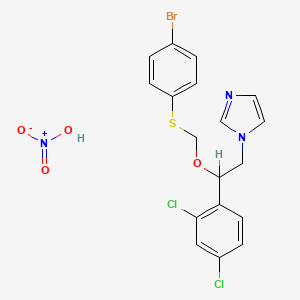
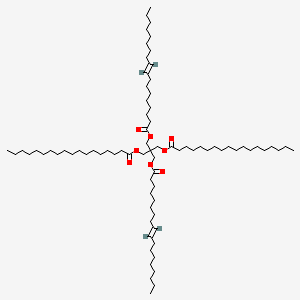
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
